

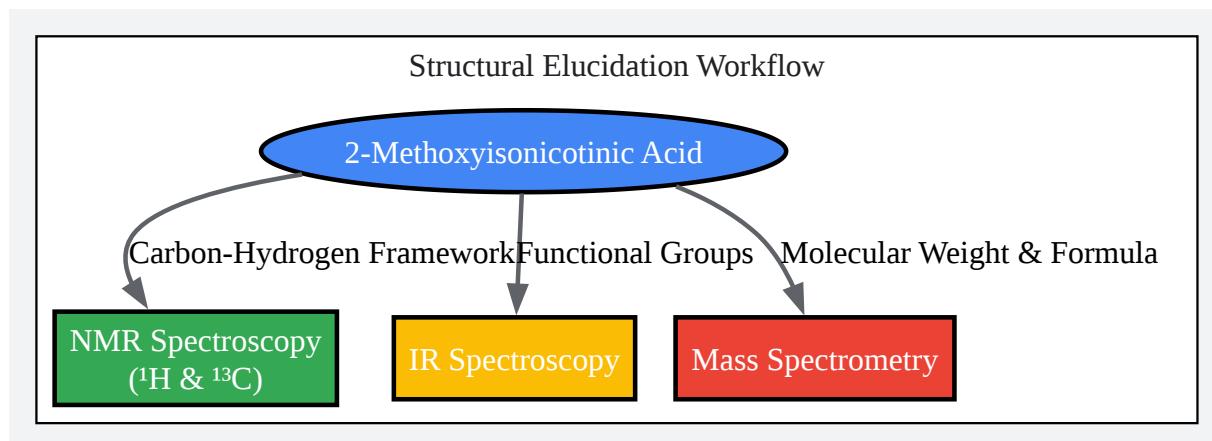
Spectroscopic Signature of 2-Methoxyisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxyisonicotinic acid

Cat. No.: B011008


[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic characteristics of **2-methoxyisonicotinic acid**, a key heterocyclic building block in pharmaceutical and materials science research. As direct experimental spectra for this specific compound are not readily available in public databases, this document serves as a predictive guide, grounded in fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The insights herein are designed to equip researchers, scientists, and drug development professionals with the necessary framework to identify, characterize, and verify the purity of **2-methoxyisonicotinic acid** in a laboratory setting.

Molecular Structure and Spectroscopic Overview

2-Methoxyisonicotinic acid (IUPAC Name: 2-methoxypridine-4-carboxylic acid) is a pyridine derivative with the molecular formula $C_7H_7NO_3$ and a monoisotopic mass of approximately 153.04 Da.^{[1][2]} Its structure, featuring a carboxylic acid, a methoxy group, and an aromatic pyridine ring, gives rise to a distinct and predictable spectroscopic fingerprint. Understanding this signature is paramount for confirming its synthesis and assessing its integrity before use in further applications.

The analytical workflow for the structural elucidation of **2-methoxyisonicotinic acid** relies on a triad of spectroscopic techniques, each providing unique and complementary information.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-methoxyisonicotinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. For **2-methoxyisonicotinic acid**, both ¹H and ¹³C NMR are essential. The expected chemical shifts are predicted based on the electronic environment of each nucleus, influenced by the electronegativity of adjacent atoms and resonance effects within the pyridine ring.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show four distinct signals corresponding to the three aromatic protons and the methoxy group protons. The acidic proton of the carboxylic acid may be observable as a very broad singlet, highly dependent on the solvent and concentration.

Predicted Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
1	~12.0 - 13.0	Broad Singlet	1H	-COOH	The acidic proton is highly deshielded and often exchanges, leading to a broad signal.
2	~8.3 - 8.5	Doublet	1H	H-6	This proton is ortho to the ring nitrogen, resulting in significant deshielding.
3	~7.4 - 7.6	Singlet (or narrow doublet)	1H	H-3	This proton is adjacent to the electron-donating methoxy group.
4	~7.2 - 7.4	Doublet of Doublets	1H	H-5	This proton is coupled to both H-6 and H-3 (small coupling).
5	~3.9 - 4.1	Singlet	3H	-OCH ₃	Protons on the methoxy group are deshielded by the attached oxygen.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum is expected to display seven unique signals, one for each carbon atom in the molecule. The chemical shifts are highly indicative of the carbon's hybridization and local electronic environment.

Predicted Signal	Chemical Shift (δ , ppm)	Assignment	Rationale
1	~165 - 170	C=O	The carbonyl carbon of the carboxylic acid is significantly deshielded.[3]
2	~163 - 166	C-2	The carbon bearing the electronegative methoxy group is highly deshielded.
3	~150 - 153	C-6	The carbon ortho to the nitrogen is deshielded due to nitrogen's electronegativity.
4	~145 - 148	C-4	The carbon attached to the electron-withdrawing carboxylic acid group.
5	~115 - 118	C-5	Aromatic carbon influenced by the positions of the nitrogen and carboxyl group.
6	~108 - 112	C-3	The carbon adjacent to the methoxy group, showing an upfield shift due to its electron-donating effect.
7	~53 - 56	-OCH ₃	The sp ³ hybridized carbon of the methoxy group.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ^1H and ^{13}C NMR spectra for structural confirmation.

- Sample Preparation: Dissolve approximately 5-10 mg of **2-methoxyisonicotinic acid** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Perform a standard one-pulse experiment.
 - Acquire data over a spectral width of 0-16 ppm.
 - Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Perform a proton-decoupled experiment (e.g., zgpg30).
 - Acquire data over a spectral width of 0-220 ppm.
 - A higher number of scans will be required due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of **2-methoxyisonicotinic acid** will be dominated by absorptions from the carboxylic acid, the aromatic ring, and the C-O bonds of the ether and acid.

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group Assignment
2500-3300	Broad, Strong	O-H Stretch	Carboxylic Acid O-H[4]
~3000-3100	Medium	C-H Stretch	Aromatic C-H
~2850-2960	Medium-Weak	C-H Stretch	Methoxy (-OCH ₃) C-H
~1700-1730	Strong, Sharp	C=O Stretch	Carboxylic Acid C=O[4]
~1580-1610	Medium	C=C & C=N Stretch	Pyridine Ring Stretch
~1400-1480	Medium	C=C & C=N Stretch	Pyridine Ring Stretch
~1250-1300	Strong	C-O Stretch	Carboxylic Acid C-O
~1020-1080	Strong	C-O Stretch	Aryl-Alkyl Ether C-O

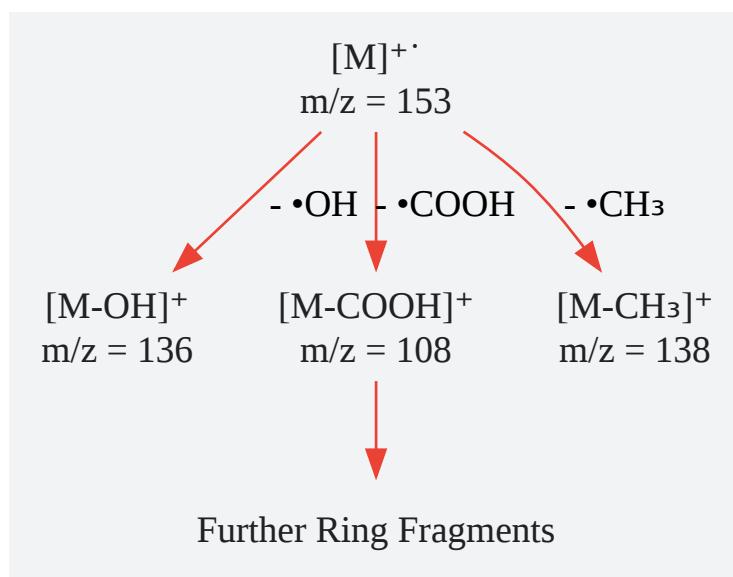
Causality in IR Analysis: The most characteristic feature is the extremely broad O-H stretch from the carboxylic acid, which often overlaps with the C-H stretching region. This broadness is a direct result of strong intermolecular hydrogen bonding between the acid dimers. The sharp, intense carbonyl (C=O) peak around 1710 cm⁻¹ confirms the presence of the carboxylic acid, while the strong C-O stretches confirm the ether and acid functionalities.

Experimental Protocol: FT-IR Spectroscopy

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the crystalline powder directly onto the ATR crystal.
- **Background Scan:** Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
- **Sample Scan:** Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

- Data Analysis: The resulting spectrum of percent transmittance versus wavenumber can be used to identify the characteristic absorption bands.

Mass Spectrometry (MS)


Mass spectrometry provides the molecular weight and elemental formula of a compound. Using a high-resolution mass spectrometer (HRMS), the exact mass can be determined with high precision, allowing for unambiguous formula confirmation.

Expected Data (HRMS):

- Molecular Formula: C₇H₇NO₃
- Exact Mass: 153.04259 Da[1]
- Observed Ion ([M+H]⁺): 154.04987 Da (in positive ion mode)
- Observed Ion ([M-H]⁻): 152.03531 Da (in negative ion mode)

Fragmentation Analysis

Electron Impact (EI) or Collision-Induced Dissociation (CID) will cause the molecular ion to fragment in a predictable manner. The stability of the pyridine ring means that fragmentation will likely involve the substituents.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-methoxyisonicotinic acid (C7H7NO3) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Signature of 2-Methoxyisonicotinic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b011008#spectroscopic-data-of-2-methoxyisonicotinic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com